molecular formula C5H9BO2 B13459015 (1-Cyclopropylethenyl)boronic acid CAS No. 1121058-18-1

(1-Cyclopropylethenyl)boronic acid

Cat. No.: B13459015
CAS No.: 1121058-18-1
M. Wt: 111.94 g/mol
InChI Key: YTSAWKWNDHDKNM-UHFFFAOYSA-N
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Description

(1-Cyclopropylethenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a cyclopropylethenyl moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary method for synthesizing (1-Cyclopropylethenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, cyclopropylboronic acid can be prepared by dissolving ethylene-acetic acid in an organic solvent, adding n-Butyl Lithium and an organic base at low temperature, followed by the addition of a borating agent . After the boronation process, the product is hydrolyzed to yield the desired boronic acid.

Industrial Production Methods: Industrial production methods for boronic acids typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Continuous flow setups and metal-free photoinduced borylation methods are also employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopropylethenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-Cyclopropylethenyl)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation. In Suzuki-Miyaura coupling, the boronic acid transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the presence of bases and involves intermediate palladium complexes .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclopropylboronic acid
  • Vinylboronic acid

Comparison: (1-Cyclopropylethenyl)boronic acid is unique due to its cyclopropylethenyl structure, which imparts distinct reactivity and stability compared to other boronic acids. For example, phenylboronic acid is more commonly used but lacks the strained ring structure of the cyclopropyl group, which can influence reaction pathways and product selectivity .

Properties

IUPAC Name

1-cyclopropylethenylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BO2/c1-4(6(7)8)5-2-3-5/h5,7-8H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTSAWKWNDHDKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C1CC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725927
Record name (1-Cyclopropylethenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121058-18-1
Record name (1-Cyclopropylethenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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